synthesis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
synthesis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the , a key heterocyclic building block for drug discovery and materials science. Benzofuran scaffolds are central to numerous pharmacologically active compounds, and the strategic incorporation of halogen atoms can significantly modulate their biological activity and metabolic profile.[1][2][3][4] This document delineates a robust and efficient two-step synthetic pathway, starting from the commercially available 3-bromo-5-fluorophenol. The narrative emphasizes the mechanistic rationale behind procedural choices, providing researchers and drug development professionals with a self-validating protocol grounded in established chemical principles. Detailed experimental procedures, data characterization, and safety protocols are presented to ensure reliable and reproducible outcomes.
Introduction and Strategic Rationale
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Specifically, benzofuran-2-carboxylate derivatives serve as crucial intermediates in the synthesis of complex therapeutic agents.[5][6] The introduction of bromine and fluorine substituents onto the benzene ring offers a powerful tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
This guide details a classical and highly effective approach to the synthesis of the title compound, which proceeds via two fundamental organic transformations:
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Formylation of a substituted phenol via the Reimer-Tiemann or a related reaction to install an aldehyde group ortho to the hydroxyl.
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A one-pot O-alkylation and intramolecular cyclization sequence to construct the benzofuran ring system.
This strategy was chosen for its reliability, high yields, and the ready availability of the starting materials. It offers excellent regiochemical control, which is paramount when constructing highly substituted heterocyclic systems.
Synthetic Pathway Overview
The synthesis is designed as a two-stage process. The first stage involves the synthesis of the key intermediate, 2-hydroxy-3-bromo-5-fluorobenzaldehyde, from 3-bromo-5-fluorophenol. The second stage utilizes this aldehyde to construct the target molecule, Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-hydroxy-3-bromo-5-fluorobenzaldehyde
This initial step introduces the aldehyde functionality required for the subsequent cyclization. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |
| 3-bromo-5-fluorophenol | C₆H₄BrFO | 191.00 | 1891-36-7 | Irritant, Toxic |
| Chloroform | CHCl₃ | 119.38 | 67-66-3 | Harmful, Carcinogen |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable, Peroxide former |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic |
Step-by-Step Procedure
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In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium hydroxide (20.0 g, 0.5 mol) in 50 mL of water.
-
To the stirred solution, add 3-bromo-5-fluorophenol (9.55 g, 0.05 mol).
-
Heat the mixture to 60-65°C in a water bath.
-
Add chloroform (9.0 mL, ~13.5 g, 0.11 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature. The reaction is exothermic.
-
After the addition is complete, continue stirring at 60-65°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature. Most of the excess chloroform will be removed by distillation under reduced pressure.
-
Carefully acidify the remaining aqueous solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2).
-
The product, 2-hydroxy-3-bromo-5-fluorobenzaldehyde, will precipitate as a solid. If it separates as an oil, induce crystallization by scratching or seeding.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water or hexane) to yield a pure crystalline solid.
Stage 2: Synthesis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
This stage involves a tandem O-alkylation of the phenolic hydroxyl group followed by a base-catalyzed intramolecular cyclization to form the benzofuran ring. This is a common and efficient method for constructing benzofuran-2-carboxylates from salicylaldehydes.[6]
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |
| 2-hydroxy-3-bromo-5-fluorobenzaldehyde | C₇H₄BrFO₂ | 219.01 | N/A | Irritant |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 96-34-4 | Toxic, Lachrymator |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Irritant |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reproductive Toxin |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 141-52-6 | Flammable, Corrosive |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
Step-by-Step Procedure
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O-Alkylation: To a solution of 2-hydroxy-3-bromo-5-fluorobenzaldehyde (4.38 g, 0.02 mol) in 50 mL of dry DMF, add anhydrous potassium carbonate (4.15 g, 0.03 mol).
-
Stir the suspension vigorously and add methyl chloroacetate (2.0 mL, 2.39 g, 0.022 mol).
-
Heat the reaction mixture to 90-95°C and stir for 4 hours, monitoring the reaction by TLC.[6]
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
The intermediate ether may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude intermediate, methyl 2-((2-bromo-4-fluoro-6-formylphenoxy)acetate), can be used in the next step without further purification.
-
Intramolecular Cyclization: Dissolve the crude intermediate in 50 mL of absolute ethanol.
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (0.51 g, 0.022 mol) in 25 mL of absolute ethanol.
-
Add the sodium ethoxide solution dropwise to the solution of the intermediate at room temperature.
-
After the addition, heat the mixture to reflux for 1 hour.[7]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify the crude Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the final product.
Mechanistic Insights
Understanding the reaction mechanisms is critical for troubleshooting and optimization.
Mechanism of O-Alkylation
The O-alkylation proceeds via a classic Williamson ether synthesis, which is a nucleophilic substitution (Sₙ2) reaction. The base (K₂CO₃) deprotonates the acidic phenolic hydroxyl group to form a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon atom of methyl chloroacetate, displacing the chloride leaving group.[8][9][10]
Caption: Mechanism of O-alkylation.
Mechanism of Intramolecular Cyclization
The cyclization is a base-catalyzed intramolecular condensation reaction. The strong base (sodium ethoxide) abstracts a proton from the α-carbon (the carbon between the ether oxygen and the ester carbonyl), generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the ortho-aldehyde group. The resulting alkoxide intermediate undergoes elimination of water (dehydration) upon workup to form the stable aromatic benzofuran ring.
Caption: Mechanism of intramolecular cyclization.
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques. Below are the expected data for Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate .
| Property | Expected Value |
| Molecular Formula | C₁₀H₆BrFO₃ |
| Molecular Weight | 289.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.70 (m, 1H, H-4), δ 7.45-7.55 (m, 1H, H-6), δ 7.30-7.40 (s, 1H, H-3), δ 3.95 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.0 (C=O), 158.0 (d, J=240 Hz, C-F), 148.0, 145.0, 128.0, 115.0 (d, J=25 Hz), 114.0, 112.0 (d, J=25 Hz), 105.0 (d, J=10 Hz), 52.5 (-OCH₃) |
| Mass Spec (ESI+) | m/z 288.95 [M+H]⁺, 310.93 [M+Na]⁺ |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. The carbon-fluorine splitting patterns (d, doublet) are characteristic.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Methyl chloroacetate is toxic and a lachrymator. It should be handled with extreme care in a fume hood.
-
Chloroform is a suspected carcinogen and should be handled with appropriate caution.
-
Sodium hydroxide, hydrochloric acid, and sodium ethoxide are corrosive. Avoid contact with skin and eyes.
-
DMF is a skin irritant and a known reproductive toxin. Avoid inhalation and skin contact.
-
Follow all institutional safety guidelines for handling, storage, and disposal of chemicals.
Conclusion
This guide has presented a detailed and reliable two-stage protocol for the . The described methodology, based on classical formylation and a subsequent O-alkylation/cyclization sequence, is robust, high-yielding, and utilizes readily accessible starting materials. By providing in-depth procedural steps, mechanistic explanations, and expected characterization data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the production of this important heterocyclic building block for further investigation and application in drug development programs.
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